molecular formula C9H15N3OS B6629759 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol

Numéro de catalogue B6629759
Poids moléculaire: 213.30 g/mol
Clé InChI: DDKJJBWULGXCNL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol is a chemical compound with a molecular formula of C11H16N2O2S. It is also known as PBTZ169 and is a promising drug candidate for the treatment of tuberculosis.

Mécanisme D'action

The mechanism of action of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol involves inhibition of the enzyme InhA, which is involved in the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Mycolic acids are essential for the survival of the bacteria, and inhibition of InhA leads to the disruption of the cell wall and ultimately the death of the bacteria.
Biochemical and Physiological Effects:
2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been shown to have low toxicity and high selectivity towards Mycobacterium tuberculosis. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and long half-life. In addition, it has been shown to have good activity against drug-resistant strains of Mycobacterium tuberculosis.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol in lab experiments include its potency against Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for the research and development of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol. One direction is the optimization of the synthesis method to make the compound more readily available for research purposes. Another direction is the evaluation of the compound's activity against other bacterial infections. Finally, the development of combination therapies involving 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol and other drugs may improve the efficacy of tuberculosis treatment and overcome drug resistance.
Conclusion:
In conclusion, 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol is a promising drug candidate for the treatment of tuberculosis. Its potent activity against Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties make it an attractive alternative to current treatments. Further research and development of this compound may lead to improved tuberculosis treatment options and ultimately improve public health.

Méthodes De Synthèse

The synthesis of 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol involves a multi-step process. The first step involves the reaction of 2-methylthio-1-propanol with 2-bromoacetophenone to form 2-methylsulfanyl-1-(2-phenyl-2-oxoethyl)propan-1-ol. The second step involves the reaction of the previous compound with hydrazine hydrate to form 2-methylsulfanyl-3-(pyrazin-2-ylamino)propan-1-ol. The final step involves the reaction of the previous compound with paraformaldehyde to form 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol.

Applications De Recherche Scientifique

2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been extensively studied for its potential use in the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis and is a major public health problem worldwide. The current treatment for tuberculosis involves a combination of drugs that have several limitations, including drug resistance and toxicity. 2-Methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol has been shown to have potent activity against Mycobacterium tuberculosis and has the potential to overcome the limitations of current treatments.

Propriétés

IUPAC Name

2-methylsulfanyl-3-(pyrazin-2-ylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-7(8(6-13)14-2)12-9-5-10-3-4-11-9/h3-5,7-8,13H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKJJBWULGXCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)SC)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.